molecular formula C8H10O3 B12561399 4-Ethylbenzene-1,2,3-triol CAS No. 143502-72-1

4-Ethylbenzene-1,2,3-triol

Cat. No.: B12561399
CAS No.: 143502-72-1
M. Wt: 154.16 g/mol
InChI Key: LJLXJBBGIPYQDM-UHFFFAOYSA-N
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Description

4-Ethylbenzene-1,2,3-triol is an organic compound with the molecular formula C8H10O3 It is a derivative of benzene, featuring three hydroxyl groups (-OH) attached to the benzene ring at positions 1, 2, and 3, and an ethyl group (-C2H5) at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylbenzene-1,2,3-triol typically involves the hydroxylation of 4-ethylphenol. One common method is the use of a hydroxylating agent such as hydrogen peroxide (H2O2) in the presence of a catalyst like iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective hydroxylation at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from ethylbenzene. The initial step could be the nitration of ethylbenzene to form 4-ethyl-1-nitrobenzene, followed by reduction to 4-ethyl-1-aminobenzene. Subsequent hydroxylation steps would then yield the desired triol.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming ethylbenzene derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydroxyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products:

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Ethylbenzene derivatives with fewer hydroxyl groups.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

4-Ethylbenzene-1,2,3-triol has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in studies related to enzyme activity and metabolic pathways involving aromatic compounds.

    Industry: It is used in the production of dyes, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethylbenzene-1,2,3-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound can also undergo redox reactions, affecting cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

    Catechol (1,2-Dihydroxybenzene): Similar structure but lacks the ethyl group.

    Hydroquinone (1,4-Dihydroxybenzene): Has hydroxyl groups at positions 1 and 4.

    Resorcinol (1,3-Dihydroxybenzene): Hydroxyl groups at positions 1 and 3.

Uniqueness: 4-Ethylbenzene-1,2,3-triol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and interactions with biological molecules. This structural feature can enhance its solubility in organic solvents and modify its pharmacokinetic properties.

Properties

CAS No.

143502-72-1

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

4-ethylbenzene-1,2,3-triol

InChI

InChI=1S/C8H10O3/c1-2-5-3-4-6(9)8(11)7(5)10/h3-4,9-11H,2H2,1H3

InChI Key

LJLXJBBGIPYQDM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C=C1)O)O)O

Origin of Product

United States

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